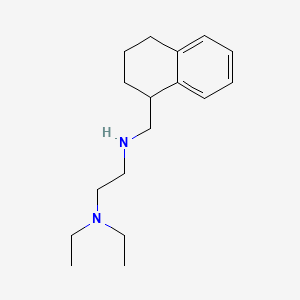
N,N-Diethyl-N'-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, making it a subject of interest in both synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Alkylation: The naphthalene ring is alkylated using a suitable alkylating agent.
Amine Introduction: The alkylated naphthalene is then reacted with diethylamine under controlled conditions to introduce the amine groups.
Final Assembly: The intermediate products are combined to form the final compound through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can be performed to modify the naphthalene ring or the amine groups.
Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring, using halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions include various naphthalene derivatives and modified amine compounds, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine: shares similarities with other naphthalene-based amines, such as:
Uniqueness
The uniqueness of N,N-Diethyl-N’-((1,2,3,4-tetrahydro-1-naphthalenyl)methyl)-1,2-ethanediamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
50341-78-1 |
|---|---|
Molekularformel |
C17H28N2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H28N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-6,8,11,16,18H,3-4,7,9-10,12-14H2,1-2H3 |
InChI-Schlüssel |
GJANTPSJGSXSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


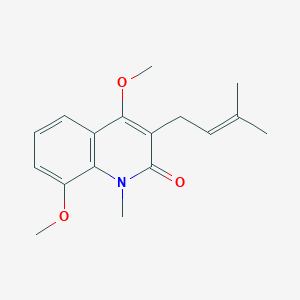
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
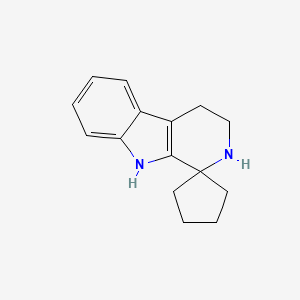

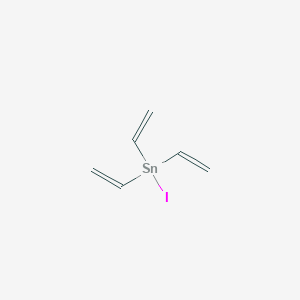

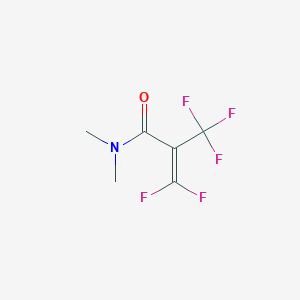
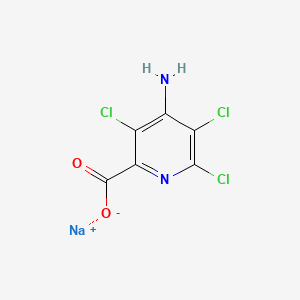
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

